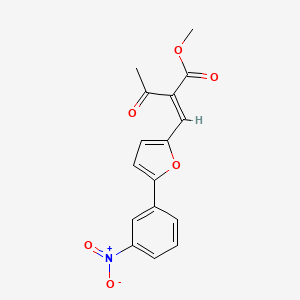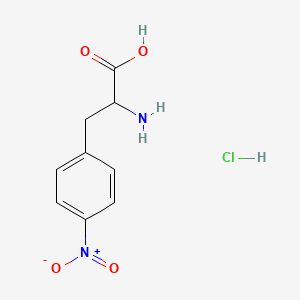
(2-Prop-2-ynylcyclopentyl) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Prop-2-ynylcyclopentyl) carbamate: is an organic compound with the molecular formula C(_9)H(_13)NO(_2). It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by a cyclopentyl ring substituted with a propynyl group and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynylcyclopentyl) carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 2-prop-2-ynylcyclopentanol. This intermediate is then reacted with carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 1: Formation of 2-Prop-2-ynylcyclopentanol
Reactants: Cyclopentanol, Propargyl bromide
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Reflux
Reaction: [ \text{Cyclopentanol} + \text{Propargyl bromide} \rightarrow \text{2-Prop-2-ynylcyclopentanol} ]
-
Step 2: Formation of this compound
Reactants: 2-Prop-2-ynylcyclopentanol, Carbamoyl chloride
Conditions: Base (e.g., triethylamine), Solvent (e.g., dichloromethane), Room temperature
Reaction: [ \text{2-Prop-2-ynylcyclopentanol} + \text{Carbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2-Prop-2-ynylcyclopentyl) carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic conditions
Reduction: Lithium aluminum hydride, Sodium borohydride, Anhydrous conditions
Substitution: Nucleophiles like amines, Alcohols, Solvents such as dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Prop-2-ynylcyclopentyl) carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit certain enzymes by forming stable carbamate-enzyme complexes, making them useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are often investigated for their role as enzyme inhibitors, which can be relevant in the development of drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Carbamates are important intermediates in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2-Prop-2-ynylcyclopentyl) carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Prop-2-ynylcyclopentyl) carbamate
- Cyclopentyl carbamate
- Propargyl carbamate
- Cyclopentyl methylcarbamate
Comparison
Compared to other carbamates, this compound is unique due to the presence of both a cyclopentyl ring and a propynyl group. This combination provides distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The propynyl group also introduces the potential for additional functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(1-prop-2-ynylcyclopentyl) carbamate |
InChI |
InChI=1S/C9H13NO2/c1-2-5-9(12-8(10)11)6-3-4-7-9/h1H,3-7H2,(H2,10,11) |
InChI-Schlüssel |
LZZRLERRBCQXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1(CCCC1)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)
![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
